2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C7H8BFO3 . It is also known by other names such as 2-Fluoro-6-methoxyphenylboronic acid, 2-fluoro-6-methoxybenzeneboronic acid, and MFCD02179483 .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro and a methoxy group . The exact 3D conformation of the molecule could not be generated due to unsupported elements .Physical and Chemical Properties Analysis
This compound has a molecular weight of 169.95 g/mol . It is a solid at room temperature and has a melting point of 120-125 °C . The InChI and SMILES strings, which provide a textual representation of the compound’s structure, are also available .Scientific Research Applications
Crystal Structure Analysis
Research has demonstrated the use of related dioxaborolane compounds in crystallography to understand molecular configurations and bonding. For instance, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showcases the tetracoordinated nature of boron atoms within these compounds. This study highlights the compound's structural arrangement and its implications for reactivity and bonding (Seeger & Heller, 1985).
Organic Synthesis and Polymerization
The compound has been pivotal in the synthesis of organic molecules and polymers. For example, it acts as a monomer in the Suzuki-Miyaura coupling polymerization process, leading to polymers with narrow molecular weight distributions and high regioregularity. This application is crucial in the development of materials with specific properties, such as conductive polymers (Yokozawa et al., 2011).
Molecular Structure and DFT Studies
Dioxaborolane derivatives have been subject to density functional theory (DFT) studies to predict molecular structures and properties. Such research allows for the theoretical exploration of molecular behavior before synthesis, saving time and resources in the development of new compounds. For instance, the synthesis and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate provided insights into the physicochemical properties and potential applications of these compounds (Huang et al., 2021).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets. For instance, they are often used in the synthesis of pharmaceuticals due to their ability to form stable covalent bonds with proteins, particularly enzymes .
Mode of Action
The boronic acid moiety can form reversible covalent bonds with a hydroxyl group in the target molecule. This can lead to the inhibition of the target’s function, resulting in a therapeutic effect .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific targets of the compound. Boronic acids are often used in the development of enzyme inhibitors, which can affect a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Boronic acids, in general, are well absorbed and can be designed to have good bioavailability .
Result of Action
The result of the compound’s action would depend on its specific targets and the pathways they are involved in. This could range from the inhibition of a disease-causing enzyme to the modulation of a biological pathway .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of boronic acids is known to be pH-dependent .
Biochemical Analysis
Biochemical Properties
2-(2-Fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the Suzuki cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial in the synthesis of various organic compounds. The compound interacts with enzymes such as GABAA receptors and checkpoint kinase Wee1, acting as a functionally selective allosteric modulator and inhibitor, respectively . These interactions highlight the compound’s versatility and potential in biochemical applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the cross-coupling reaction of boronic acids with eukaryotes, potentially interfering with genetic systems such as the Ta100 . This inhibition can lead to changes in cellular metabolism and gene expression, affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a covalent probe for detecting DNA, indicating its ability to form stable complexes with nucleic acids . Additionally, the compound’s inhibition of enzyme activity, such as checkpoint kinase Wee1, suggests a mechanism involving enzyme inhibition or activation, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant biochemical activity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s role in the Suzuki cross-coupling reaction underscores its involvement in metabolic flux and the synthesis of complex organic molecules
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules and enzymes, thereby modulating its biochemical effects.
Properties
IUPAC Name |
2-(2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)11-9(15)7-6-8-10(11)16-5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXSULPDIWBLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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